molecular formula C13H14F2 B8708096 5-(2,3-Difluorophenyl)cyclohept-1-ene

5-(2,3-Difluorophenyl)cyclohept-1-ene

Cat. No.: B8708096
M. Wt: 208.25 g/mol
InChI Key: VVHBCQOLNPEMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Difluorophenyl)cyclohept-1-ene is a bicyclic organic compound featuring a cycloheptene ring substituted with a 2,3-difluorophenyl group at the 5-position. Fluorinated aromatic systems are critical in drug design due to their ability to modulate electronic properties, metabolic stability, and target binding affinity .

Properties

Molecular Formula

C13H14F2

Molecular Weight

208.25 g/mol

IUPAC Name

5-(2,3-difluorophenyl)cycloheptene

InChI

InChI=1S/C13H14F2/c14-12-9-5-8-11(13(12)15)10-6-3-1-2-4-7-10/h1-2,5,8-10H,3-4,6-7H2

InChI Key

VVHBCQOLNPEMSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC=C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Fluorine Position and Electronic Properties

The position of fluorine atoms on the phenyl ring significantly influences molecular behavior:

  • 2,3-Difluorophenyl vs. 2,4-Difluorophenyl: In , compounds with 2,4-difluorophenyl groups (e.g., hydrazinecarbothioamides [4–6]) exhibit strong C=O IR absorption bands (1663–1682 cm⁻¹) and tautomerism in triazole derivatives .
  • 2,3-Difluorophenyl vs. 2,5-Difluorophenyl :
    • The TRK kinase inhibitor in features a 2,5-difluorophenyl group, which may optimize hydrophobic interactions in enzyme binding pockets. The meta-fluorine positioning (2,5) could reduce steric hindrance compared to ortho-substituted 2,3-difluorophenyl analogs .

Core Structural Variations

Differences in core architecture profoundly impact physicochemical and biological properties:

Compound Class Core Structure Key Features
Cycloheptene Derivatives Cycloheptene - Flexible ring system; potential for conformational diversity.
Triazoles () 1,2,4-Triazole - Exhibit tautomerism (thione ↔ thiol forms).
- Absence of C=O in IR spectra confirms tautomeric shifts .
Pyrrolo-Pyridazines () Pyrrolo[1,2-b]pyridazine - Rigid, fused heterocyclic core.
- LCMS data (m/z 565) confirms stability under synthesis conditions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Positions Synthesis Method Key Spectral Data Biological Activity
5-(2,3-Difluorophenyl)cyclohept-1-ene Cycloheptene 2,3-difluorophenyl Not specified Not provided Unknown
Hydrazinecarbothioamides [4–6] () Hydrazinecarbothioamide 2,4-difluorophenyl Reflux with isothiocyanate C=S at 1243–1258 cm⁻¹; C=O at 1663–1682 cm⁻¹ Not specified
TRK Inhibitor () Pyrazolo[1,5-a]pyrimidine 2,5-difluorophenyl Multi-step synthesis Not provided TRK kinase inhibition
Example 5 Compound () Pyrrolo[1,2-b]pyridazine 2,3-difluorophenyl Multi-step with aldehydes/esters LCMS: m/z 565 [M+H-C4H9OCO]+ Kinase inhibitor (cancer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.